molecular formula C9H17N3 B13065409 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine

5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13065409
M. Wt: 167.25 g/mol
InChI Key: WYHORLKDTORGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a methyl group at the 5-position and a 3-methylbutan-2-yl group at the 1-position of the pyrazole ring, along with an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of pyrazole oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazole-4-carboxylic acid
  • N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide

Uniqueness

5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, a 3-methylbutan-2-yl group, and an amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-methyl-1-(3-methylbutan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-6(2)7(3)12-8(4)9(10)5-11-12/h5-7H,10H2,1-4H3

InChI Key

WYHORLKDTORGQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C(C)C)N

Origin of Product

United States

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